5-Fluoro-2-methylphenylthiourea
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Overview
Description
5-Fluoro-2-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9FN2S. It is a derivative of thiourea, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenylthiourea typically involves the reaction of 5-fluoro-2-methylaniline with thiocyanate compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
5-Fluoro-2-methylphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenylthiourea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes. The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methylphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(5-Fluoro-2-methylphenyl)guanidine: Contains a guanidine group instead of a thiourea group.
(5-Fluoro-2-methylphenyl)carbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
5-Fluoro-2-methylphenylthiourea is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTMKTPFNGHTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369736 |
Source
|
Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16822-86-9 |
Source
|
Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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